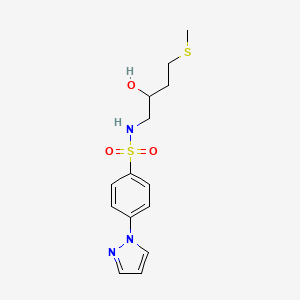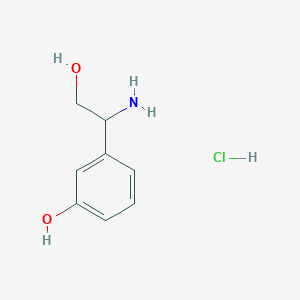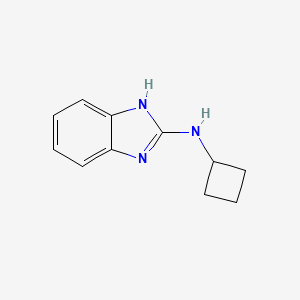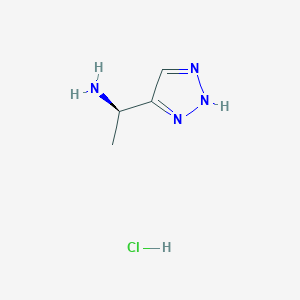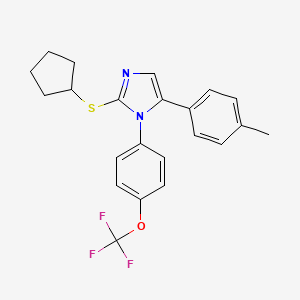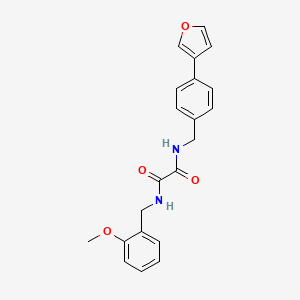
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide, also known as FBAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FBAO belongs to the oxalamide family of compounds and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Activity
Compounds with structures related to N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide have shown promise in cancer research. For instance, certain derivatives have demonstrated potent anticancer and antiangiogenic activities in vitro and in vivo. These compounds target the colchicine site on tubulin, inhibiting cancer cell growth at nanomolar concentrations, binding to tubulin, inducing apoptosis, and showing potent vascular disrupting properties derived from their effect on vascular endothelial cells. This highlights their potential as novel cancer therapeutics (Romagnoli et al., 2015).
Photodynamic Therapy
New compounds have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. The presence of methoxybenzyl groups plays a crucial role in their photophysical and photochemical properties (Pişkin et al., 2020).
Antibacterial Activity
Derivatives of the compound have been explored for their antibacterial activity. Schiff base derivatives, for example, have been synthesized and shown to exhibit superior antibacterial activity against various bacterial strains. This suggests that these compounds could serve as a basis for developing new antibacterial agents, highlighting the importance of the methoxybenzyl group in enhancing their activity (Parekh et al., 2005).
Bio-Based Materials
Research into fully bio-based benzoxazine monomers, synthesized from components including methoxybenzyl alcohol, demonstrates the potential of these compounds in creating new materials. Such monomers undergo copolymerization, leading to resins with enhanced thermal properties and cross-linking density. This research opens up new avenues for developing sustainable, bio-based polymers with desirable characteristics (Wang et al., 2012).
Structural Characterization
The crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, closely related to the compound , has been determined, providing insights into its molecular configuration and potential interactions. Such structural characterizations are essential for understanding the compound's chemical behavior and for designing molecules with specific properties for various applications (Zhang et al., 2008).
Propiedades
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQEZPTYHMOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
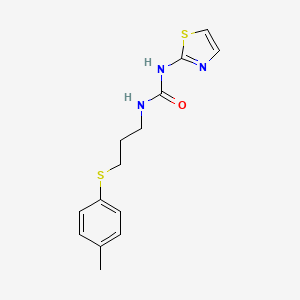
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
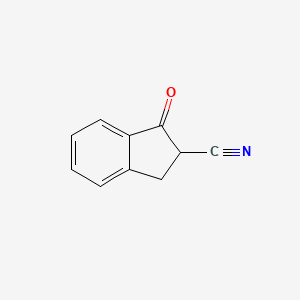
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
